2-(methylthio)propanoic acid
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Overview
Description
2-(Methylthio)propanoic acid is an organic compound with the molecular formula C4H8O2S. It is characterized by the presence of a methylthio group attached to the second carbon of a propanoic acid backbone. This compound is known for its distinctive odor, which is often described as fruity or onion-like. It is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 100°C. Another method involves the use of organometallic intermediates, such as organolithium reagents, which react with methylthiol to form the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. These processes often involve the use of continuous flow reactors, which allow for precise control over reaction conditions and high yields of the desired product. The use of catalysts and optimized reaction conditions ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used to substitute the methylthio group under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Reduction: Thiols and other reduced sulfur compounds are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of this compound.
Scientific Research Applications
2-(Methylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2-(methylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Methylthio)propanoic acid can be compared with other similar compounds, such as:
Propanoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2-Methylpropanoic acid: Contains a methyl group instead of a methylthio group, leading to differences in odor and chemical behavior.
Thiopropanoic acid: Contains a thiol group instead of a methylthio group, resulting in different reactivity and applications.
The presence of the methylthio group in this compound imparts unique properties, such as its distinctive odor and specific reactivity in chemical reactions, making it valuable for various applications.
Properties
CAS No. |
33178-97-1 |
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Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
(2R)-2-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1 |
InChI Key |
SBJPKUSFMZKDRZ-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)SC |
SMILES |
CC(C(=O)O)SC |
Canonical SMILES |
CC(C(=O)O)SC |
58809-73-7 | |
Origin of Product |
United States |
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